molecular formula C9H12N2O B11737223 4-(Oxolan-2-yl)pyridin-2-amine

4-(Oxolan-2-yl)pyridin-2-amine

Cat. No.: B11737223
M. Wt: 164.20 g/mol
InChI Key: CTIMBQWZPALUJI-UHFFFAOYSA-N
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Description

4-(Oxolan-2-yl)pyridin-2-amine is a heterocyclic compound that features a pyridine ring substituted with an oxolane (tetrahydrofuran) ring at the 4-position and an amine group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Oxolan-2-yl)pyridin-2-amine typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters, aldehydes, and ammonia.

    Introduction of the Oxolane Ring: The oxolane ring can be introduced via a nucleophilic substitution reaction. For example, 2-chloropyridine can react with oxolane in the presence of a base to form the desired product.

    Amination: The final step involves the introduction of the amine group at the 2-position of the pyridine ring. This can be achieved through a Buchwald-Hartwig amination reaction, where the pyridine derivative is treated with an amine in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(Oxolan-2-yl)pyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides, which can further participate in various organic transformations.

    Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 2-position of the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in the presence of bases or catalysts.

Major Products

    Oxidation: Pyridine N-oxides.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Oxolan-2-yl)pyridin-2-amine has several scientific research applications:

    Medicinal Chemistry: The compound is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological and inflammatory diseases.

    Materials Science: It is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Research: The compound is used in the study of enzyme inhibitors and receptor modulators.

    Industrial Applications: It is used in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(Oxolan-2-yl)pyridin-2-amine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator. The compound can interact with molecular targets such as kinases, G-protein coupled receptors (GPCRs), and ion channels, affecting various cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    N-(Pyridin-4-yl)pyridin-4-amine: Similar structure but lacks the oxolane ring.

    3-Methyl-N-(pyridin-4-yl)pyridin-4-amine: Contains a methyl group instead of the oxolane ring.

    3-Nitro-N-(pyridin-4-yl)pyridin-4-amine: Contains a nitro group instead of the oxolane ring.

Uniqueness

4-(Oxolan-2-yl)pyridin-2-amine is unique due to the presence of the oxolane ring, which imparts distinct electronic and steric properties

Properties

Molecular Formula

C9H12N2O

Molecular Weight

164.20 g/mol

IUPAC Name

4-(oxolan-2-yl)pyridin-2-amine

InChI

InChI=1S/C9H12N2O/c10-9-6-7(3-4-11-9)8-2-1-5-12-8/h3-4,6,8H,1-2,5H2,(H2,10,11)

InChI Key

CTIMBQWZPALUJI-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)C2=CC(=NC=C2)N

Origin of Product

United States

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